Sgk1-IN-4

Kinase inhibition IC50 Enzyme assay

SGK1-IN-4 (compound 17a) is a rationally designed, orally bioavailable SGK1 inhibitor optimized for chronic preclinical disease models. Unlike earlier-generation inhibitors (GSK650394, EMD638683), it combines high biochemical potency (IC₅₀=3 nM) with validated cellular activity (IC₅₀=50 nM in ATDC5 chondrocytes) and a favorable ADMET profile. This 1H-pyrazolo[3,4-d]pyrimidine derivative is supplied as ≥98% pure solid powder with DMSO solubility ≥100 mg/mL. Choose SGK1-IN-4 for oral dosing in osteoarthritis models, chondrocyte hypertrophy studies, and potency-dependent mechanistic comparisons.

Molecular Formula C23H21ClFN5O4S
Molecular Weight 518.0 g/mol
Cat. No. B10830097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSgk1-IN-4
Molecular FormulaC23H21ClFN5O4S
Molecular Weight518.0 g/mol
Structural Identifiers
SMILESC1CC(CCC1O)OC2=NC(=NC3=C2C=NN3)C4=CC=C(C=C4)NS(=O)(=O)C5=C(C=CC(=C5)Cl)F
InChIInChI=1S/C23H21ClFN5O4S/c24-14-3-10-19(25)20(11-14)35(32,33)30-15-4-1-13(2-5-15)21-27-22-18(12-26-29-22)23(28-21)34-17-8-6-16(31)7-9-17/h1-5,10-12,16-17,30-31H,6-9H2,(H,26,27,28,29)
InChIKeyIKBMUGXVSJZWGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SGK1-IN-4 Compound Overview for Research Procurement


SGK1-IN-4 (compound 17a) is a selective, orally bioavailable small-molecule inhibitor targeting the serum and glucocorticoid-regulated kinase 1 (SGK1) [1]. It is a 1H-pyrazolo[3,4-d]pyrimidine derivative developed for use in preclinical models of osteoarthritis and inflammation research [1]. The compound is supplied as a solid powder with high purity (≥98.0%) and demonstrates favorable solubility in DMSO (≥100 mg/mL) . SGK1-IN-4 was optimized via rational design and structure-based drug discovery to achieve a drug-like profile suitable for oral administration in in vivo studies [1].

Why SGK1-IN-4 Cannot Be Replaced by Other SGK1 Inhibitors in Osteoarthritis Research


SGK1 inhibitors exhibit significant structural and pharmacological divergence, making simple substitution impossible. While compounds like GSK650394 and EMD638683 have established SGK1 activity, they lack the specific molecular attributes of SGK1-IN-4, which was rationally designed for optimized oral bioavailability and selectivity profiles crucial for chronic disease modeling [1]. In vitro potency (IC50) alone is an insufficient criterion for selection; SGK1-IN-4's integrated performance—combining high biochemical potency with target engagement in chondrocytes and a favorable ADMET profile—is the result of iterative medicinal chemistry optimization not present in earlier-generation tool compounds [1].

SGK1-IN-4 Quantitative Differentiation Evidence for Scientific Selection


Biochemical Potency: SGK1-IN-4 vs. Established Tool Compounds

SGK1-IN-4 exhibits potent inhibition of human SGK1 with an IC50 of 3 nM at an ATP concentration of 500 μM . This places its potency in the low-nanomolar range, significantly exceeding that of the commonly used tool compound EMD638683 (IC50 = 3 μM) and the earlier-generation GSK650394 (IC50 = 62 nM) [1]. While SGK1-IN-1 achieves an IC50 of 1 nM , SGK1-IN-4 demonstrates a distinct optimization for oral bioavailability and disease-relevant cellular activity that SGK1-IN-1 may not possess [2].

Kinase inhibition IC50 Enzyme assay

Cellular Target Engagement in Chondrocytes: Functional Relevance in Osteoarthritis Models

Beyond biochemical potency, SGK1-IN-4 demonstrates functional inhibition in a disease-relevant cellular context. It inhibits hypertrophic differentiation in ATDC5 chondrocytes with an IC50 of 50 nM . This cellular activity is a direct measure of SGK1 pathway inhibition in a cell type central to osteoarthritis pathology [1]. In contrast, GSK650394's cellular activity was measured in a prostate cancer cell line (LNCaP cells, IC50 ~1 μM), not in cartilage or chondrocyte models [2], highlighting SGK1-IN-4's targeted optimization for osteoarthritis research.

Chondrocyte hypertrophy Cellular assay Osteoarthritis

Oral Bioavailability: A Differentiating Feature for In Vivo Studies

SGK1-IN-4 is specifically characterized as an orally active SGK1 inhibitor . This property was a key objective of the compound's rational design, enabling oral dosing in preclinical animal models of osteoarthritis [1]. In contrast, widely used alternatives such as SGK1-IN-1, EMD638683, and GSK650394 are not consistently reported or optimized for oral bioavailability [2]. The ability to administer SGK1-IN-4 orally simplifies in vivo experimental protocols, reduces animal stress associated with parenteral routes, and better models potential clinical dosing strategies.

Oral administration Pharmacokinetics In vivo

SGK1-IN-4 Recommended Application Scenarios Based on Differentiating Evidence


Osteoarthritis Research Requiring Chondrocyte-Specific Target Engagement

SGK1-IN-4 is the preferred choice for studies investigating SGK1-mediated hypertrophic differentiation in chondrocytes. Its demonstrated IC50 of 50 nM in ATDC5 cells provides a validated cellular activity benchmark for this disease-relevant pathway . This makes it suitable for ex vivo cartilage explant models and in vitro mechanistic studies focused on cartilage degradation, as described in the primary literature [1].

In Vivo Preclinical Studies Requiring Oral Dosing

For long-term or chronic preclinical studies, oral administration is often essential for animal welfare and experimental feasibility. SGK1-IN-4's explicit characterization as an orally active compound positions it as a superior candidate compared to non-orally optimized SGK1 inhibitors. This is particularly relevant for mouse models of osteoarthritis where repeated dosing is required [2].

Comparative Pharmacology Studies of SGK1 Inhibition

Given its distinct molecular profile, SGK1-IN-4 serves as a valuable comparator in studies designed to differentiate the effects of various SGK1 inhibitors. Its potency (IC50 = 3 nM) is intermediate between the ultra-potent SGK1-IN-1 (1 nM) and the less potent GSK650394 (62 nM), allowing researchers to investigate potency-dependent biological effects [3]. Additionally, its oral bioavailability offers a distinct pharmacokinetic profile for comparison against intraperitoneally or intravenously administered compounds [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sgk1-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.